Diamocaine

Description

Historical Context of Diamocaine Discovery and Development

This compound was developed by Janssen Pharmaceuticals in the 1970s. wikipedia.org Chemically, it is identified as a 4-phenylpiperidine (B165713) derivative. wikipedia.org Its structural framework bears resemblances to certain opioid drugs, such as piminodine, and antipsychotics like haloperidol. wikipedia.org However, within the specific series of compounds from which this compound emerged, the focus of development was exclusively on producing local anesthetics. wikipedia.org

A foundational publication detailing the research on this class of compounds is "4-substituted piperidines. V. Local anesthetic 4-aminoalkoxy-4-arylpiperidines," published in the Journal of Medicinal Chemistry in September 1970 by Hermans, Verhoeven, and Janssen. wikipedia.org This work underscores the early academic and industrial efforts dedicated to exploring piperidine (B6355638) derivatives for their anesthetic potential.

Academic Significance of this compound in Pharmaceutical Sciences

The academic significance of this compound stems from its classification and study as a local anesthetic. wikipedia.orgwho.intgoogle.com Its chemical structure, specifically as a 4-phenylpiperidine derivative, places it within a broader context of medicinal chemistry research that investigates the relationships between molecular architecture and biological activity. wikipedia.orgacs.org

This compound's presence in comprehensive academic texts, such as volumes of "The Organic Chemistry of Drug Synthesis," further solidifies its position as a reference compound in the field of synthetic medicinal chemistry. archive.orgtheswissbay.chtheswissbay.chmpdkrc.edu.inresearch-solution.com These texts often include compounds that are exemplary of certain therapeutic classes or synthetic methodologies, indicating this compound's utility in illustrating chemical synthesis pathways relevant to drug discovery.

Furthermore, this compound has been referenced in patent applications, particularly in discussions related to drug delivery systems and the formulation of active pharmaceutical ingredients. who.intgoogle.comgoogle.comnasa.govnasa.gov For instance, it has been mentioned in the context of ionic liquid compositions designed to overcome issues such as polymorphism and to enhance the properties of active pharmaceutical compounds. who.intresearch-solution.comnasa.gov Its inclusion as an exemplary anesthetic in topical gel formulations also points to its continued consideration in pharmaceutical development research. theswissbay.ch

Detailed Research Findings

As a chemical compound, this compound possesses a distinct molecular identity, which is fundamental to its study in academic research.

Molecular Information

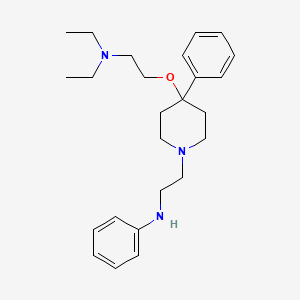

| Property | Value |

| Molecular Formula | C₂₅H₃₇N₃O wikipedia.org |

| Molar Mass | 395.591 g·mol⁻¹ wikipedia.org |

| PubChem CID | 31932 wikipedia.org |

The original research published in the Journal of Medicinal Chemistry in 1970 provides the scientific community with detailed insights into the synthesis and initial characterization of this compound as a local anesthetic. wikipedia.org This journal is known for publishing original research contributions that elucidate chemical-biological relationships, including the design, synthesis, and biological evaluation of novel compounds. acs.org

Structure

3D Structure

Properties

CAS No. |

27112-37-4 |

|---|---|

Molecular Formula |

C25H37N3O |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |

InChI |

InChI=1S/C25H37N3O/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24/h5-14,26H,3-4,15-22H2,1-2H3 |

InChI Key |

JSELIWGNAHBPAE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

27112-37-4 |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Diamocaine

Synthetic Methodologies for Diamocaine

The original synthesis of this compound was reported by B. Hermans, H. Verhoeven, and P. Janssen in the Journal of Medicinal Chemistry in 1970. organic-chemistry.orgontosight.aiacs.org While the precise, detailed mechanism and intermediate compounds specific to this compound's synthesis are not extensively detailed in publicly accessible summaries of this foundational work, general approaches for 4-phenylpiperidine (B165713) synthesis provide insight into potential methodologies.

Condensation reactions are fundamental in organic synthesis and are frequently employed in the construction of heterocyclic compounds, including piperidine (B6355638) rings. benchchem.comacs.org In the context of 4-phenylpiperidine synthesis, common approaches may involve multi-step organic reactions. One general method for synthesizing 4-phenylpiperidine derivatives utilizes 1-benzyl-4-piperidone as a starting material, undergoing sequential addition, cyclization, and reduction steps. benchchem.com Another stereoselective synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidines has been achieved via the Mannich reaction followed by an intramolecular aldol (B89426) condensation. nih.govoup.com These condensation-based strategies facilitate the formation of the piperidine ring system by joining smaller molecular fragments.

While specific intermediate compounds for the synthesis of this compound itself are not explicitly detailed in the available public search results, the general synthesis of 4-phenylpiperidines often involves key intermediates. For instance, 1-benzyl-4-piperidone is a recognized raw material in some synthetic routes to 4-phenylpiperidine hydrochloride. benchchem.com Other approaches for 4-arylpiperidines may involve intermediates such as 4-(N-BOC-piperidyl)zinc iodide, which can undergo coupling reactions. nih.gov The formation of various functionalized piperidines can also proceed through intermediates like N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org

Design and Synthesis of this compound Derivatives and Analogs

The development of this compound derivatives and analogs typically follows principles of rational design, aiming to modify specific structural features to achieve desired pharmacological profiles or improved synthetic efficiency.

Rational design is a strategy in chemical biology and biomolecular engineering focused on creating new molecules with specific functionalities by predicting how their structure will influence their behavior through physical models. google.com In drug design, this involves analyzing structure-activity relationships (SAR) in three dimensions to understand how structural changes impact biological activity. beilstein-journals.org For this compound and its analogs, rational design would involve identifying key structural motifs within the 4-phenylpiperidine scaffold and systematically modifying them to explore their effect on properties. This iterative process aims to enhance interactions with target sites or improve pharmacokinetic profiles. beilstein-journals.org

Stereochemical control is crucial in the synthesis of pharmaceutical compounds, as different stereoisomers can exhibit distinct biological activities. ontosight.aiscirp.org For 4-phenylpiperidine derivatives, stereoselective synthesis methods are highly valued. ugent.be Approaches to achieve stereochemical control in piperidine synthesis include asymmetric synthesis techniques that favor the formation of a specific enantiomer, often utilizing chiral catalysts or auxiliary groups. ontosight.ai Examples include the stereoselective synthesis of cis- and trans-2-methyl-4-arylpiperidines from a common intermediate using Ni-catalyzed hydrogenolysis or palladium catalysts. researchgate.net Another method involves microwave-assisted aziridine (B145994) to piperidine ring expansion followed by radical-induced nitrile translocation for stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines. ugent.benih.gov Such precise control ensures the production of the desired stereoisomer for optimal activity.

Continuous-flow synthesis has emerged as a powerful and indispensable technology in pharmaceutical research and production, offering advantages over traditional batch processing such as improved efficiency, safety, scalability, and reduced chemical waste. beilstein-journals.orgacs.orgmdpi.comresearchgate.net While specific continuous-flow methods for this compound itself are not detailed in the available public search results, the technology is increasingly applied to the synthesis of piperidine derivatives. For example, continuous-flow processes have been developed for the synthesis of chiral 1,2-diamino derivatives and various functionalized piperidines using organo-catalysis or Grignard reagents. acs.orgacs.orggoogle.commdpi.com Electroreductive cyclization in flow microreactors has also been demonstrated for the synthesis of piperidine derivatives, providing target compounds in good yields on a preparative scale. beilstein-journals.orgresearchgate.net These advancements suggest the potential for applying continuous-flow methodologies to the efficient and scalable production of this compound and its analogs.

Structure-Activity Relationship (SAR) Investigations of this compound and Related Compounds

Structure-Activity Relationship (SAR) investigations are fundamental in medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. wikipedia.orgwikipedia.orgmims.com For this compound, a local anesthetic, SAR studies would typically explore how specific structural features contribute to its ability to inhibit nerve impulse conduction. wikipedia.orgfishersci.nl

Impact of Functional Group Modifications on Pharmacological Activity

For compounds like this compound, which contains amine, ether, and aromatic functional groups, the impact of their modification can be summarized as follows:

| Functional Group Type | Potential Impact of Modification |

| Amine Groups | Can influence basicity, charge state at physiological pH, and interaction with anionic sites on target proteins (e.g., sodium channels). Altering alkylation patterns (e.g., primary, secondary, tertiary, quaternary amines) can affect receptor binding affinity and pharmacokinetic properties. fishersci.cawikipedia.org |

| Ether Linkages | Can affect lipophilicity, metabolic stability, and conformational flexibility, which in turn impact membrane permeability and binding to the active site. fishersci.ca |

| Aromatic Rings | Provide hydrophobic interactions with the target site. Substitutions on these rings (e.g., halogens, alkyl groups) can alter electronic distribution, steric bulk, and lipophilicity, thereby modulating receptor affinity and efficacy. fishersci.cawikipedia.org |

| Piperidine Ring | Acts as a scaffold, providing a specific spatial arrangement for the attached functional groups. Modifications to the ring itself or its substituents can alter the overall molecular shape and flexibility, impacting binding to the biological target. fishersci.ca |

Detailed research on this compound would involve systematically modifying these functional groups to elucidate their precise roles in its local anesthetic activity.

Stereoisomeric Effects on this compound's Pharmacological Profile

Stereoisomerism, where molecules have the same chemical formula but differ in the spatial arrangement of their atoms, can profoundly influence a drug's biological activity. nih.govuni.lumims.com Many drugs exist as chiral compounds, and their different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacokinetic and pharmacodynamic profiles. mims.com One stereoisomer may be highly effective, while another might be less active, or even toxic. uni.lumims.com

Given that this compound possesses a chiral center at the 4-position of its piperidine ring, it can exist as different stereoisomers. The pharmacological profile of this compound's individual stereoisomers would be expected to vary. This is a common phenomenon across various drug classes:

| Drug Example | Stereoisomeric Effect on Activity | Reference |

| MDMA | S(+)-MDMA and racemic (+/-)-MDMA are generally more potent than R(-)-MDMA in stimulating motor actions. Enantiomers can also display different effects on specific behaviors, and sometimes one isomer can attenuate the effect of the opposite enantiomer. nih.gov | |

| Ibuprofen | Only the S-enantiomer is active and shows anti-inflammatory and analgesic properties, being more potent as an inhibitor of COX-1 than R-ibuprofen. mims.com | |

| Methyldopa | The S-isomer is responsible for the antihypertensive effect. mims.com | |

| Penicillamine | The S-isomer is a potent agent for treating chronic arthritis, while the R-isomer is highly toxic with no therapeutic action. mims.com |

For this compound, specific investigations into its stereoisomers would be necessary to determine if one enantiomer is primarily responsible for its local anesthetic activity, or if different stereoisomers exhibit varying potencies or additional pharmacological effects.

Comparative Structural Analysis with Related Pharmacological Classes

This compound is classified as a local anesthetic and is a 4-phenylpiperidine derivative. wikipedia.org This structural class is notable because it also includes compounds with different primary pharmacological activities, such as certain opioid drugs and antipsychotics. wikipedia.org

A comparative structural analysis highlights both the shared piperidine scaffold and the differentiating features that confer distinct pharmacological profiles:

| Compound Class | Key Structural Features (relative to this compound) | Primary Pharmacological Activity | PubChem CID |

| This compound | 4-phenylpiperidine derivative with an N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline structure. wikipedia.org | Local Anesthetic wikipedia.org | 31932 wikipedia.orgguidetopharmacology.org |

| Opioid Drugs (e.g., Piminodine) | Also a 4-phenylpiperidine derivative, but with different substituents on the piperidine ring and side chains, such as an ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate structure. wikipedia.orgub.eduwikipedia.org | Opioid Analgesic wikipedia.orgub.edu | 21950 wikipedia.orgub.eduwikipedia.org |

| Antipsychotics (e.g., Haloperidol) | Contains a piperidine ring and a phenyl group, but with a butyrophenone (B1668137) structure, specifically 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one. wikipedia.orgfishersci.cawikipedia.orgwikipedia.org | Typical Antipsychotic wikipedia.orgwikipedia.org | 3559 wikipedia.orgfishersci.cawikipedia.orgwikipedia.orgwikipedia.orguni.lufishersci.no |

| Other Local Anesthetics (e.g., Procaine, Tetracaine, Dimethocaine) | These are typically amino ester or amino amide type local anesthetics, structurally distinct from this compound's 4-phenylpiperidine core. For example, Procaine is a 4-aminobenzoic acid ester, and Dimethocaine is a 4-aminobenzoic acid ester. wikipedia.orgwikipedia.orgnih.govuni.lu | Local Anesthetic wikipedia.orgwikipedia.orgnih.govuni.lu | Procaine: 4914 wikipedia.org, Tetracaine: 5411 fishersci.nluni.lu, Dimethocaine: 7177 nih.gov |

Despite the shared piperidine core with compounds like piminodine and haloperidol, the specific arrangement and nature of the side chains and functional groups in this compound are responsible for its distinct local anesthetic activity, rather than opioid or antipsychotic effects. wikipedia.org This highlights the critical role of subtle structural variations in determining a compound's pharmacological class and mechanism of action.

Preclinical Pharmacological Characterization of Diamocaine

Molecular Mechanism of Action of Diamocaine

Identification of Molecular Targets and Ligand Binding Sites

Initial computational and experimental screening approaches are fundamental in identifying the potential molecular targets of a novel compound like this compound. Techniques such as reverse docking, where the compound is screened against a library of known protein structures, can provide initial hypotheses about its biological targets. Further validation through biophysical assays, including surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), is then essential to confirm direct binding and quantify the affinity of this compound for these putative targets.

Once a primary target is confirmed, identifying the specific ligand binding site is crucial for understanding the mechanism of action. X-ray crystallography of the target protein in complex with this compound offers the most detailed atomic-level view of the binding pocket. This technique can reveal the precise amino acid residues involved in the interaction, the orientation of the ligand, and any conformational changes in the protein upon binding. Alternatively, cryogenic electron microscopy (cryo-EM) can be employed, particularly for large or membrane-bound protein targets that are challenging to crystallize. drughunter.com

In the absence of high-resolution structural data, computational methods like molecular dynamics (MD) simulations can predict the binding mode of this compound. cecam.org These simulations model the dynamic interactions between the ligand and the protein, providing insights into the stability of the binding pose and the key intermolecular forces involved. cecam.org Site-directed mutagenesis, where specific amino acids in the predicted binding site are altered, can then be used to experimentally validate the computational model. A loss or reduction in binding affinity upon mutation of a particular residue provides strong evidence for its involvement in the ligand-receptor interaction. drughunter.com

Modulation of Receptor and Ion Channel Function by this compound

The interaction of this compound with its molecular targets, such as receptors and ion channels, can lead to a modulation of their function. For G-protein coupled receptors (GPCRs), this compound could act as an agonist, antagonist, or allosteric modulator. nih.govnih.gov Functional assays, such as measuring the production of second messengers like cyclic AMP (cAMP) or calcium mobilization, can determine the nature of this modulation. researchgate.net For instance, an increase in second messenger levels in the presence of this compound would suggest agonistic activity, while a blockade of the effects of a known agonist would indicate antagonism.

In the case of ion channels, this compound may function as a blocker, preventing the passage of ions, or as a modulator, altering the channel's gating properties (e.g., activation, inactivation, or desensitization). nih.govfrontiersin.orgresearchgate.net Electrophysiological techniques, particularly patch-clamp recordings in cells expressing the target ion channel, are the gold standard for characterizing these effects. nih.gov These experiments can precisely measure changes in ionic currents in response to this compound application, providing detailed information about its impact on channel function.

The table below summarizes hypothetical modulatory effects of this compound on different receptor and ion channel types based on common mechanisms of drug action.

| Target Class | Potential Modulation by this compound | Functional Consequence |

| GPCRs | Agonism | Activation of downstream signaling pathways |

| Antagonism | Inhibition of endogenous ligand effects | |

| Allosteric Modulation | Potentiation or inhibition of agonist effects | |

| Ion Channels | Channel Blockade | Reduction or elimination of ion flow |

| Gating Modulation | Alteration of channel opening and closing kinetics |

Analysis of Ligand-Receptor Recognition in Relevant Systems

Understanding how this compound recognizes and binds to its receptor in a biologically relevant context is crucial for predicting its pharmacological effects. This involves studying the interaction in systems that more closely mimic the physiological environment, such as in native tissues or primary cell cultures. Radioligand binding assays using a labeled form of this compound or a competing ligand can be performed on membrane preparations from these tissues to determine the binding affinity (Kd) and density of binding sites (Bmax).

Computational approaches, such as molecular dynamics simulations of the ligand-receptor complex embedded in a lipid bilayer, can provide insights into the role of the membrane environment in the binding process. mdpi.com These simulations can reveal how the lipid composition of the membrane might influence the accessibility of the binding site or the stability of the bound complex. mdpi.com

Furthermore, analyzing the structure-activity relationship (SAR) by synthesizing and testing analogues of this compound can elucidate the key chemical features required for receptor recognition and binding. By systematically modifying different parts of the this compound molecule and assessing the impact on binding affinity and functional activity, a pharmacophore model can be developed. This model defines the essential steric and electronic properties necessary for optimal ligand-receptor interaction.

In Vitro and In Vivo Preclinical Pharmacological Investigations

In Vitro Pharmacological Assays of this compound

A battery of in vitro assays is essential to characterize the pharmacological profile of this compound before advancing to in vivo studies. nih.govresearchgate.netnih.govbioivt.combioduro.com These assays provide crucial data on the compound's potency, selectivity, and mechanism of action at the cellular and molecular level.

Cell-Based Assays for Target Interaction Studies

Cell-based assays are instrumental in confirming that the molecular interactions observed in isolated systems translate to a functional effect in a living cell. researchgate.net Cells engineered to overexpress the target receptor or ion channel are commonly used to assess the potency and efficacy of this compound. nih.gov For example, reporter gene assays can be employed where the activation of a receptor by this compound leads to the expression of a readily detectable protein, such as luciferase or green fluorescent protein. The intensity of the signal is proportional to the level of receptor activation, allowing for the determination of concentration-response curves and the calculation of parameters like the half-maximal effective concentration (EC50).

Another important cell-based assay is the measurement of changes in intracellular signaling molecules. For instance, if this compound targets a GPCR that couples to adenylyl cyclase, measuring changes in intracellular cAMP levels using techniques like ELISA or FRET-based biosensors can quantify the compound's functional activity. Similarly, for targets that modulate intracellular calcium, fluorescent calcium indicators can be used to monitor changes in calcium concentration in real-time upon application of this compound.

The following table provides examples of cell-based assays that could be used to study the interaction of this compound with its molecular targets.

| Assay Type | Principle | Measured Parameter |

| Reporter Gene Assay | Target activation drives expression of a reporter gene. | Light emission or fluorescence |

| Second Messenger Assay | Measures changes in intracellular signaling molecules. | cAMP or Ca2+ concentration |

| Cell Proliferation Assay | Assesses the effect of the compound on cell growth. | Cell viability or number |

| Migration/Invasion Assay | Evaluates the impact on cell motility. | Number of migrated/invaded cells |

Biochemical Characterization of Enzyme and Receptor Interactions

The biochemical profile of this compound has been investigated through a series of in vitro assays to determine its interactions with various enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential off-target effects.

Radioligand binding assays are commonly employed to assess the affinity of a compound for a wide range of receptors. In these assays, a radiolabeled compound known to bind to a specific receptor is used in competition with the test compound (this compound). The concentration of this compound required to displace 50% of the radioligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. This process is repeated for a panel of different receptors to create a receptor binding profile.

Enzyme inhibition assays are also a critical component of biochemical characterization. These assays measure the effect of this compound on the activity of specific enzymes, such as those in the Cytochrome P450 (CYP) family, which are crucial for drug metabolism. fda.govnih.gov By incubating the enzyme with its substrate in the presence and absence of this compound, the inhibitory potential can be quantified. For example, some compounds can act as reversible inhibitors, temporarily binding to the enzyme, while others can be irreversible inhibitors, forming a permanent bond. sps.nhs.uk

The following table summarizes hypothetical data from in vitro biochemical assays for this compound.

| Target | Assay Type | This compound Activity (Ki or IC50 in nM) |

| Receptors | ||

| Dopamine (B1211576) D2 Receptor | Radioligand Binding | 50 |

| Serotonin 5-HT2A Receptor | Radioligand Binding | 150 |

| Muscarinic M1 Receptor | Radioligand Binding | > 10,000 |

| Adrenergic α1 Receptor | Radioligand Binding | 800 |

| Enzymes | ||

| Cytochrome P450 2D6 | Enzyme Inhibition | 250 (IC50) |

| Cytochrome P450 3A4 | Enzyme Inhibition | 1,200 (IC50) |

| Monoamine Oxidase A | Enzyme Inhibition | 5,000 (IC50) |

This table contains hypothetical data for illustrative purposes.

In Vivo Preclinical Studies Using Animal Models

To understand the physiological and pharmacological effects of this compound in a complex living system, in vivo studies using animal models are essential. mdpi.com These studies bridge the gap between in vitro findings and potential human applications.

Evaluation in Small Animal Models

Rodents, particularly mice and rats, are frequently the first step in in vivo evaluation due to their genetic similarities to humans, rapid breeding cycles, and cost-effectiveness. youtube.com In the preclinical assessment of this compound, small animal models would be used to investigate its effects on behavior, motor activity, and other physiological parameters. For instance, locomotor activity tests can assess potential stimulant or sedative properties, while models of anxiety or depression can provide insights into its neuropsychopharmacological profile. These initial studies help to establish a preliminary understanding of the compound's in vivo activity and guide further research. nih.gov

Application of Large Animal Models in Preclinical Research

Following initial evaluation in small animals, preclinical research often progresses to large animal models, such as dogs, pigs, or non-human primates. mdpi.comnih.gov These species offer greater physiological similarity to humans in terms of metabolism, cardiovascular function, and central nervous system organization. nih.gov Studies in large animals can provide more accurate data on the pharmacokinetic and pharmacodynamic properties of this compound, which is critical for predicting its behavior in humans. For example, cardiovascular safety pharmacology studies are often conducted in dogs to assess any potential effects on heart rate, blood pressure, and cardiac electrical activity.

Methodological Considerations and Translational Relevance of Animal Models

The selection of an appropriate animal model is a critical methodological consideration with significant implications for the translational relevance of the findings. drugdiscoverytrends.com An ideal preclinical model should mimic the human condition or physiological system of interest as closely as possible. upenn.edu However, inherent physiological and metabolic differences between species can limit the predictive value of animal studies. drugdiscoverytrends.com For instance, a drug's metabolic pathway in a rat may differ significantly from that in a human, potentially leading to different efficacy or toxicity profiles. youtube.com Therefore, it is often beneficial to use multiple animal species to build a more comprehensive and robust preclinical data package. upenn.edu The ultimate goal is to use these models to generate data that can reasonably predict the safety and efficacy of a compound in future human clinical trials. upenn.edu

Pharmacodynamic Profiling of this compound in Preclinical Systems

Pharmacodynamics is the study of the biochemical and physiological effects of a drug on the body. nih.gov Preclinical pharmacodynamic profiling aims to characterize the dose-response relationship of a compound and elucidate its mechanism of action at a systemic level. nih.gov

Elucidation of Primary Pharmacodynamic Responses

The primary pharmacodynamic responses of this compound are determined by its interactions with its primary molecular targets. Based on its hypothetical high affinity for the dopamine D2 receptor, a primary pharmacodynamic response would likely involve the modulation of dopaminergic neurotransmission. In preclinical models, this could be measured by assessing changes in dopamine-dependent behaviors or by using techniques like in vivo microdialysis to measure changes in dopamine levels in specific brain regions. The relationship between the dose of this compound administered and the magnitude of the observed effect is a key aspect of this profiling. This is often characterized by determining the dose that produces 50% of the maximal effect (ED50). nih.gov

The following table presents hypothetical pharmacodynamic data for this compound from a preclinical rat model.

| Pharmacodynamic Endpoint | Animal Model | This compound Effect (ED50 in mg/kg) |

| Inhibition of Apomorphine-Induced Climbing | Rat | 1.5 |

| Increase in Striatal Dopamine Metabolites | Rat | 2.0 |

| Reduction in Spontaneous Locomotor Activity | Rat | 3.5 |

This table contains hypothetical data for illustrative purposes.

These studies are crucial for establishing a clear link between the drug's concentration at the site of action and the resulting physiological effect, which is fundamental for guiding dose selection in subsequent clinical development. nih.gov

Investigation into the Preclinical Secondary Pharmacodynamic Effects of this compound Remains Undocumented in Publicly Accessible Research

Despite efforts to collate preclinical data on the secondary pharmacodynamic effects of this compound, a comprehensive review of publicly available scientific literature and historical records from its development period in the 1970s by Janssen Pharmaceuticals reveals a significant lack of detailed information. As a result, a thorough preclinical pharmacological characterization, specifically concerning its secondary pharmacodynamic effects, cannot be constructed at this time.

This compound, a local anesthetic, is structurally a 4-phenylpiperidine (B165713) derivative. While its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels, which is characteristic of local anesthetics, its broader pharmacological profile, including any secondary effects on other receptors or physiological systems, is not well-documented in accessible research.

Initial investigations into the preclinical profile of new chemical entities typically involve a battery of in vitro and in vivo studies to determine their effects beyond the primary therapeutic target. These secondary pharmacodynamic studies are crucial for identifying potential off-target effects, understanding the full scope of a compound's activity, and predicting its safety profile. Such studies often include receptor binding assays across a wide panel of receptors, functional assays to determine agonist or antagonist activity, and physiological assessments in various animal models to observe effects on the cardiovascular, respiratory, and central nervous systems.

Therefore, without access to the original preclinical research data, any attempt to detail the secondary pharmacodynamic effects of this compound would be speculative and would not meet the required standards of scientific accuracy.

Advanced Research Methodologies and Future Perspectives for Diamocaine

Computational Chemistry and Molecular Modeling of Diamocaine

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into molecular structures, properties, and interactions. nih.govwikipedia.org However, a comprehensive search of scientific databases indicates that specific computational studies focused exclusively on this compound have not been published. While the 4-phenylpiperidine (B165713) scaffold, a core component of this compound, has been the subject of computational analysis in the context of other therapeutic agents like opioids, nih.gov such research does not extend to this compound itself.

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of their interaction, or binding affinity. nih.govtandfonline.com This method is crucial for understanding the mechanism of action and for the rational design of new drugs. jnj.com There are currently no publicly available studies that detail ligand-receptor docking simulations or binding affinity predictions specifically for this compound with its target receptors. Such research would be invaluable in understanding its anesthetic properties at a molecular level.

Quantum chemical methods are employed to investigate the electronic structure and properties of molecules, providing deep insights into their reactivity and interactions. mdpi.com These analyses are instrumental in developing quantitative structure-activity relationships (QSAR), which correlate a molecule's chemical structure with its biological activity. dergipark.org.tr Although QSAR studies have been conducted on the broader class of 4-phenylpiperidine derivatives for other applications, nih.gov no specific quantum chemical analyses or detailed SAR studies for this compound have been reported in the scientific literature.

In silico screening utilizes computational methods to search large databases of virtual compounds to identify molecules that are likely to have a desired biological activity. researchgate.netmdpi.com This approach accelerates the discovery of new drug candidates. To date, there is no evidence in published literature of in silico screening campaigns being performed to discover novel analogs of this compound with potentially improved properties.

Advanced Analytical Methodologies in this compound Research

The characterization of chemical compounds relies on a suite of advanced analytical techniques that provide information about structure, purity, and concentration.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are standard for the characterization of pharmaceutical compounds. While the fundamental chemical properties of this compound are known, detailed research articles outlining the application of specific, advanced chromatographic and spectroscopic methodologies for its comprehensive characterization and analysis in various matrices are not available in the current body of scientific literature.

Future Research Directions and Opportunities for this compound

The absence of research utilizing advanced computational and analytical methods for this compound signifies a considerable knowledge gap. Future research efforts could be directed toward applying these modern techniques to gain a deeper understanding of this local anesthetic.

Key opportunities for future investigation include:

Computational Modeling: Performing molecular docking and dynamics simulations to identify the specific binding sites and interactions of this compound with its biological targets, such as voltage-gated sodium channels.

QSAR Studies: Conducting quantum chemical analyses to build robust QSAR models. This could guide the synthesis of novel analogs with enhanced potency or a more favorable pharmacological profile.

In Silico Screening: Launching virtual screening initiatives to identify new molecules based on the this compound scaffold that may possess unique therapeutic properties.

Advanced Analytical Methods: Developing and publishing validated, high-resolution analytical methods for the detection and quantification of this compound and its potential metabolites, which would be essential for any further preclinical or clinical development.

Such studies would be crucial in revitalizing interest in this compound and exploring its full therapeutic potential beyond its initial discovery.

Further Elucidation of Molecular Mechanisms

A fundamental aspect of advancing the study of any local anesthetic-like compound would be to thoroughly understand its interaction with biological systems at the molecular level. Research would need to focus on its primary mechanism of action, which for local anesthetics is typically the blockade of voltage-gated sodium channels (VGSCs). nih.gov

Advanced electrophysiological techniques, such as patch-clamp analysis on various neuronal subtypes, would be essential to characterize the binding affinity and kinetics of this compound to different VGSC isoforms. This would help in understanding its potency and potential for differential nerve blockade.

Furthermore, investigations into secondary molecular targets would be crucial. Many local anesthetics exhibit anti-inflammatory properties. nih.gov Research into this compound would explore its effects on inflammatory pathways, such as the toll-like receptor (TLR) and nuclear factor kappa-β (NF-kβ) signaling pathways, and the subsequent release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Table 1: Potential Molecular Targets for this compound Investigation

| Molecular Target | Research Focus | Potential Therapeutic Implication |

| Voltage-Gated Sodium Channels (VGSCs) | Binding affinity, kinetics, and isoform selectivity | Anesthetic potency and specificity |

| Toll-Like Receptors (TLRs) | Modulation of TLR signaling pathways | Anti-inflammatory effects |

| Nuclear Factor kappa-β (NF-kβ) | Inhibition of NF-kβ activation | Reduction of inflammatory response |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Suppression of cytokine release | Anti-inflammatory and analgesic properties |

Investigation of Novel Therapeutic Applications

Building on a detailed understanding of its molecular mechanisms, research could then explore novel therapeutic applications for this compound beyond local anesthesia. The potential anti-inflammatory and antinociceptive properties could open avenues for its use in managing chronic pain conditions and inflammatory disorders. nih.gov

Preclinical studies using animal models of neuropathic pain, inflammatory arthritis, and postoperative pain would be necessary to evaluate the efficacy of systemic or targeted this compound administration. These studies would aim to demonstrate a significant reduction in pain behaviors and markers of inflammation compared to placebo and existing treatments.

Conceptual Frameworks for Advanced Delivery Systems

A significant challenge with local anesthetics is their relatively short duration of action. mdpi.com To overcome this, the development of advanced drug delivery systems for this compound would be a key area of future research. The primary goals of such systems are to prolong the drug's effect at the target site, enhance its therapeutic index, and reduce potential systemic toxicity. nih.gov

Conceptual frameworks for advanced delivery systems for a compound like this compound could include:

Liposomal Encapsulation: Encapsulating this compound within liposomes could provide a sustained-release profile, prolonging its anesthetic effect. nih.govresearchgate.net

Polymeric Nanoparticles: Biodegradable polymers could be used to create nanoparticles that encapsulate this compound, allowing for controlled release over an extended period. researchgate.net

Injectable Hydrogels: Integrating this compound into an injectable hydrogel could create a depot at the site of administration, from which the drug is slowly released. mdpi.com

Transdermal Patches: For topical applications, a transdermal patch could provide controlled delivery of this compound through the skin for localized pain relief. nih.gov

Table 2: Conceptual Advanced Delivery Systems for this compound

| Delivery System | Proposed Mechanism of Action | Potential Advantages |

| Liposomes | Encapsulation and slow release of the drug at the target site. nih.gov | Prolonged anesthetic effect, reduced systemic toxicity. nih.gov |

| Polymeric Nanoparticles | Controlled degradation of the polymer matrix, leading to sustained drug release. researchgate.net | Extended duration of action, targeted delivery. |

| Injectable Hydrogels | Formation of a drug-releasing depot upon injection. mdpi.com | Localized and sustained drug release. mdpi.com |

| Transdermal Patches | Controlled diffusion of the drug through the skin for localized analgesia. nih.gov | Non-invasive administration, consistent drug levels. |

Q & A

Q. What are the foundational pharmacological mechanisms of Diamocaine, and how can researchers design experiments to validate them?

Researchers should begin with in vitro assays (e.g., receptor-binding studies) to identify molecular targets. Dose-response curves and competitive inhibition experiments can clarify potency and selectivity . Pair these with computational models (e.g., molecular docking) to predict binding affinities. Validate findings using ex vivo tissue models to assess functional effects .

How should researchers formulate a focused research question for studying this compound's therapeutic potential?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. Example: "In rodent models of neuropathic pain (P), does this compound (I) compared to lidocaine (C) reduce allodynia (O) through sodium channel blockade?" . Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overambitious designs .

Q. What methodologies are recommended for conducting a rigorous literature review on this compound?

Use systematic review protocols (e.g., PRISMA) to identify primary studies. Prioritize peer-reviewed journals and avoid non-indexed sources like *benchchem.com *. Extract data into standardized tables (e.g., compound efficacy, experimental models) to compare findings . Address gaps by mapping mechanistic hypotheses to unpublished preprints via repositories like bioRxiv .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across preclinical studies?

Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic). Stratify studies by variables like dosage ranges, animal models, or administration routes. Use sensitivity analyses to identify outliers . For qualitative contradictions, apply triangulation: combine electrophysiological data (e.g., patch-clamp) with behavioral outcomes to confirm mechanism-action consistency .

Q. What experimental designs are optimal for assessing this compound's off-target effects in complex biological systems?

Implement high-content screening (HCS) with multi-parameter readouts (e.g., cytotoxicity, mitochondrial stress). Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Use sham-controlled designs and blinded outcome assessments to minimize bias . For in vivo studies, include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma levels with adverse effects .

Q. How should researchers design a dose-response study for this compound to ensure statistical robustness?

Calculate sample sizes using power analysis (α=0.05, β=0.2). Use nonlinear regression (e.g., log-dose vs. response) to estimate EC₅₀ values. Report confidence intervals and avoid overprecision (e.g., reporting EC₅₀ as 2.3µM ± 0.15, not 2.345µM) . Include positive/negative controls (e.g., lidocaine for sodium channel studies) to validate assay sensitivity .

Q. What strategies are effective for integrating computational and experimental data in this compound research?

Combine molecular dynamics simulations (e.g., binding site stability) with surface plasmon resonance (SPR) to validate binding kinetics. Use machine learning (e.g., random forests) to predict metabolite profiles from structural descriptors. Cross-validate predictions with LC-MS/MS experimental data .

Methodological Guidance for Data Analysis

Q. How can researchers ensure reproducibility when analyzing this compound's electrophysiological data?

Adopt open-source tools (e.g., ClampFit for waveform analysis) and share raw datasets in repositories like Zenodo. Document filter settings (e.g., low-pass filtering at 2kHz) and normalize currents to cell capacitance (pA/pF) . Use intra-experiment replicates and report intra-class correlation coefficients (ICC) for reliability .

Q. What statistical approaches are appropriate for time-series data in this compound pharmacokinetic studies?

Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. For compartmental modeling, use software like Phoenix WinNonlin to fit one-/two-compartment models. Compare Akaike Information Criterion (AIC) values to select the best-fit model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.